(4-Nitro-pyridin-2-YL)-acetonitrile
Description
Contextualization within Nitropyridine Chemistry and its Derivatives
Nitropyridines are a class of pyridine (B92270) derivatives that contain one or more nitro groups. The introduction of a nitro group onto the pyridine ring significantly alters its electronic properties, making it more electrophilic. mdpi-res.com This enhanced reactivity is a cornerstone of nitropyridine chemistry, enabling a range of nucleophilic substitution reactions. researchgate.net The position of the nitro group is crucial; in the case of (4-Nitro-pyridin-2-YL)-acetonitrile, the nitro group at the 4-position strongly influences the reactivity at other positions on the ring.
The synthesis of nitropyridines can be achieved through various methods, including the direct nitration of pyridine, although this can sometimes lead to a mixture of products. chempanda.comresearchgate.net A common strategy involves the reaction of pyridine with dinitrogen pentoxide, followed by treatment with sulfur dioxide and water to yield 3-nitropyridine. researchgate.netresearchgate.net The synthesis and functionalization of these compounds are of great interest due to their potential applications in creating novel bioactive molecules. nih.gov The nitro group itself can be a precursor to other functional groups, such as amines, through reduction, further expanding the synthetic utility of nitropyridine derivatives. mdpi-res.comresearchgate.net
Significance of Acetonitrile (B52724) Derivatives as Versatile Synthons in Organic Transformations
Acetonitrile and its derivatives are fundamental building blocks in organic synthesis. wikipedia.orgresearchgate.net The carbon atom adjacent to the nitrile group (the α-carbon) is acidic and can be deprotonated to form a nucleophile, which can then participate in a wide array of carbon-carbon bond-forming reactions. mdpi.com This reactivity makes acetonitrile derivatives valuable synthons, which are molecular fragments that can be used to introduce specific functionalities into a target molecule. acs.orgacs.orgnih.gov
The cyano group is a potent electron-withdrawing group, which not only activates the adjacent carbon for deprotonation but also can be transformed into other functional groups such as carboxylic acids, amines, and ketones. researchgate.net For instance, aryl acetonitrile derivatives have been utilized as carbonyl synthons in the one-pot preparation of diheteroaryl ketones. acs.orgacs.orgnih.gov This versatility allows for the construction of complex molecular architectures from relatively simple starting materials. wikipedia.orgresearchgate.netmdpi.com
Overview of Research Trajectories Pertaining to Pyridine-Based Compounds
Pyridine and its derivatives are ubiquitous in chemistry, with applications ranging from solvents and reagents to the core structures of pharmaceuticals and agrochemicals. nih.govbcrcp.ac.indatainsightsmarket.com A significant portion of FDA-approved drugs in the last decade contain a pyridine ring, highlighting its importance in medicinal chemistry. nih.govrsc.org The nitrogen atom in the pyridine ring can form hydrogen bonds, which is a crucial interaction for the biological activity of many drugs. nih.gov
Current research on pyridine-based compounds is highly diverse. One major area of focus is the development of new synthetic methodologies to access functionalized pyridines. bcrcp.ac.in This includes the use of multicomponent reactions and catalysis to improve efficiency and sustainability. bcrcp.ac.in Another significant research trajectory is the exploration of the biological activities of novel pyridine derivatives, particularly as antibacterial and anticancer agents. nih.govnih.gov The unique electronic properties of pyridine also make it a valuable ligand in organometallic chemistry and a component in advanced materials. nih.govdatainsightsmarket.com
Properties
Molecular Formula |
C7H5N3O2 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
2-(4-nitropyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H5N3O2/c8-3-1-6-5-7(10(11)12)2-4-9-6/h2,4-5H,1H2 |
InChI Key |
YQIATTSDMWAKOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])CC#N |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of 4 Nitro Pyridin 2 Yl Acetonitrile
Direct Nitration Approaches
Direct nitration stands as a fundamental method for the introduction of a nitro group onto an aromatic ring. However, the inherent electronic properties of the pyridine (B92270) ring present unique challenges to achieving regioselectivity.
Regioselective Nitration of 2-Pyridylacetonitrile (B1294559)
The direct nitration of 2-pyridylacetonitrile (C₇H₆N₂) aims to introduce a nitro group at the C-4 position of the pyridine ring. sigmaaldrich.comchemicalbook.combldpharm.com This transformation is complicated by the electronic nature of both the pyridine nitrogen and the cyanomethyl substituent.
The pyridine nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. pearson.com This deactivation makes the nitration of pyridine and its derivatives a challenging endeavor, often requiring harsh reaction conditions that can lead to low yields. researchgate.net The nitrogen atom's electron-withdrawing nature primarily directs incoming electrophiles to the meta-position (C-3 and C-5) as the ortho (C-2, C-6) and para (C-4) positions are more deactivated. pearson.comvaia.com
Achieving the desired 4-nitro isomer requires carefully optimized reaction conditions. Standard nitrating mixtures, such as nitric acid in sulfuric acid, often result in poor yields of the desired product. researchgate.net Research into alternative nitrating agents and conditions has been a key focus. For instance, the use of fuming nitric acid in combination with sulfuric acid at low temperatures is a common strategy to control the reaction's exothermicity and improve selectivity.
Another approach involves the use of dinitrogen pentoxide (N₂O₅) in an organic solvent, which can form the N-nitropyridinium ion. Subsequent reaction with sulfur dioxide or sodium bisulfite can lead to the formation of 3-nitropyridine. researchgate.net While this method primarily yields the 3-nitro isomer, modifications and careful control of reaction parameters can sometimes influence the regioselectivity.
A study on the nitration of 2-diethylamino-5-methylpyridine highlighted that a specific molar ratio of sulfuric acid to nitric acid (H₂SO₄/HNO₃ of 5) could lead to a high yield of the 4-nitro derivative, suggesting that precise control of the acid mixture is crucial. researchgate.net
Mechanistic Studies of Direct Nitration Pathways
The mechanism of direct nitration of pyridine derivatives is generally considered to be an electrophilic aromatic substitution (EAS) reaction. pearson.com The process begins with the generation of the highly electrophilic nitronium ion (NO₂⁺) from the nitrating agent. pearson.com The nitronium ion then attacks the electron-rich π-system of the pyridine ring.
In the case of pyridine itself, attack at the 3-position is favored because the resulting cationic intermediate (sigma complex) is less destabilized than the intermediates formed from attack at the 2- or 4-positions. vaia.com When an activating group is present, such as in 4-aminopyridine, nitration can be directed to other positions. researchgate.net For 2-pyridylacetonitrile, the interplay of the deactivating pyridine nitrogen and the substituent at the 2-position makes predicting the major product challenging without experimental data. The formation of (4-Nitro-pyridin-2-YL)-acetonitrile indicates that under certain conditions, electrophilic attack at the 4-position is a viable, albeit potentially minor, pathway.
Vicarious Nucleophilic Substitution (VNS) Strategies
Vicarious Nucleophilic Substitution offers an alternative and often more regioselective route for the synthesis of nitro-substituted pyridines. wikipedia.org This method involves the reaction of a nucleophile, which carries a leaving group, with an electrophilic aromatic compound, such as a nitropyridine. wikipedia.orgorganic-chemistry.org
Introduction of Cyanomethyl Moieties onto Pre-Nitrated Pyridine Scaffolds
In the context of synthesizing this compound, the VNS strategy would involve reacting a pre-synthesized 4-nitropyridine (B72724) derivative with a carbanion that can introduce the cyanomethyl group. organic-chemistry.org This approach circumvents the challenges of regioselectivity associated with direct nitration.
The reaction typically proceeds by the addition of a carbanion, generated from a CH-acidic compound like a substituted acetonitrile (B52724), to the electron-deficient nitropyridine ring. organic-chemistry.orgkuleuven.be This addition occurs preferentially at positions ortho or para to the nitro group. kuleuven.be The resulting intermediate then undergoes a base-induced elimination of a leaving group from the carbanion, leading to the substitution of a hydrogen atom on the pyridine ring and the formation of the desired product. nih.govacs.org
For example, a carbanion derived from a reagent like chloromethyl phenyl sulfone can react with 4-nitropyridine to introduce a functionalized methyl group, which could then be further elaborated to the cyanomethyl group. kuleuven.be VNS reactions have been successfully applied to various nitropyridines, including 2-, 3-, and 4-nitropyridines. organic-chemistry.orgkuleuven.be The choice of base and solvent is critical for the success of the VNS reaction, as it influences the generation of the carbanion and the subsequent elimination step. organic-chemistry.org
Role of the Nitro Group in Activating the Pyridine Ring for Nucleophilic Attack
The potent electron-withdrawing capacity of the nitro group renders the pyridine scaffold susceptible to nucleophilic attack. nih.gov This activation is a cornerstone of various synthetic strategies aimed at functionalizing the pyridine ring. The reduced electron density facilitates the addition of nucleophiles, leading to the formation of intermediates that can be further transformed into a variety of substituted pyridines. nih.govresearchgate.net
Utilization of Cyanomethyl Magnesium Bromide as a Nucleophile
Detailed Mechanistic Elucidation of VNS Pathways in Nitropyridines
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. organic-chemistry.orgnih.gov The reaction involves the addition of a carbanion bearing a leaving group to the aromatic ring, followed by a base-induced β-elimination of the leaving group and a hydrogen atom from the ring. nih.govacs.org
The mechanism of VNS on nitropyridines can be summarized in the following steps:
Formation of a Meisenheimer-type adduct: A carbanion, stabilized by an electron-withdrawing group and possessing a leaving group at the α-position, adds to an electron-deficient carbon atom of the nitropyridine ring. nih.govacs.org
β-Elimination: A base abstracts a proton from the carbon atom to which the carbanion has added, leading to the elimination of the leaving group and the restoration of aromaticity. nih.govacs.org
The regioselectivity of VNS reactions on nitropyridines is influenced by the position of the nitro group and other substituents on the ring. organic-chemistry.org For instance, in 4-substituted nitroarenes, VNS typically occurs at the position ortho to the nitro group. organic-chemistry.org
Alternative Synthetic Routes to Nitropyridine and Acetonitrile Scaffolds
Beyond the direct functionalization of pre-existing nitropyridine rings, several alternative strategies can be employed to construct the this compound scaffold. These methods often involve the synthesis of the nitropyridine ring from acyclic precursors or the functionalization and derivatization of simpler pyridine derivatives.
Synthesis from Acyclic Precursors for Nitropyridine Formation
The synthesis of nitropyridines from acyclic precursors offers a versatile approach to constructing the core heterocyclic ring with the desired substitution pattern. One notable method involves the ring transformation of highly electron-deficient pyridones. For example, 1-methyl-3,5-dinitro-2-pyridone can serve as a synthon for nitromalonaldehyde (B3023284) and react with various nucleophiles to form substituted nitroaromatics. nih.gov This pyridone can be prepared in three steps from pyridine, involving N-methylation, oxidation, and subsequent nitration. nih.gov
Table 1: Synthesis of Dinitropyridone from Pyridine
| Step | Reactants | Reagents | Product |
| 1 | Pyridine | Dimethyl sulfate | N-methylpyridinium salt |
| 2 | N-methylpyridinium salt | Ferricyanide, alkaline conditions | 1-methyl-2-pyridone |
| 3 | 1-methyl-2-pyridone | Fuming nitric acid, sulfuric acid | 1-methyl-3,5-dinitro-2-pyridone |
This table illustrates a three-step synthesis of a dinitropyridone, a precursor for nitropyridine synthesis from acyclic compounds. nih.gov
Pyridine Ring Functionalization and Derivatization Strategies
A multitude of strategies exist for the functionalization and derivatization of the pyridine ring, providing access to a wide range of substituted pyridines. researchgate.net These methods can be broadly categorized as follows:
Electrophilic Substitution: While pyridine itself is resistant to electrophilic substitution due to the deactivating effect of the nitrogen atom, the reaction can be facilitated by the presence of activating groups or through the use of highly reactive electrophiles. gcwgandhinagar.com Nitration of pyridine, for instance, can be achieved using nitronium tetrafluoroborate. acs.org
Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. quora.com This reactivity can be exploited to introduce a variety of functional groups.
Metal-Mediated C-H Functionalization: Transition-metal catalysis has emerged as a powerful tool for the direct C-H functionalization of pyridines, offering high regioselectivity and functional group tolerance. researcher.life
Radical Reactions: Radical-based methods, such as the Minisci reaction, provide another avenue for pyridine functionalization. acs.org
Table 2: Overview of Pyridine Functionalization Strategies
| Reaction Type | Description | Key Features |
| Electrophilic Substitution | Introduction of an electrophile to the pyridine ring. | Often requires harsh conditions or activating groups. gcwgandhinagar.com |
| Nucleophilic Substitution | Addition of a nucleophile to the electron-deficient pyridine ring. quora.com | Favored at the 2- and 4-positions. quora.com |
| Metal-Mediated C-H Functionalization | Direct functionalization of C-H bonds catalyzed by transition metals. researcher.life | Offers high regioselectivity and mild reaction conditions. researcher.life |
| Radical Reactions | Functionalization via radical intermediates. acs.org | Provides alternative pathways for C-C bond formation. acs.org |
This table summarizes various strategies for the functionalization of the pyridine ring, highlighting their key characteristics.
Decarboxylation Reactions for the Preparation of Pyridyl Acetonitriles
Decarboxylation reactions provide a valuable method for the synthesis of pyridyl acetonitriles from corresponding pyridylacetic acid derivatives. The thermal decarboxylation of α-picolinic acids and their derivatives, known as the Hammick reaction, can yield 2-pyridyl carbinols in the presence of carbonyl compounds. wikipedia.org While not a direct route to acetonitriles, this reaction highlights the lability of the carboxyl group at the 2-position of the pyridine ring.
More direct methods for preparing pyridyl acetonitriles involve the decarboxylation of α-cyano-α-pyridylacetic esters. For example, the decarboxylation of ethyl 2-cyano-2-(pyridin-4-yl)acetate can be achieved by heating in the presence of lithium chloride in a solvent like dimethyl sulfoxide (B87167) (DMSO), affording 2-(pyridin-4-yl)acetonitrile. google.com This type of reaction proceeds through the loss of carbon dioxide from a β-keto acid or a related derivative, often facilitated by heat. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com
Chemical Transformations and Reactivity of 4 Nitro Pyridin 2 Yl Acetonitrile
Transformations Involving the Nitro Group
The nitro group of (4-Nitro-pyridin-2-YL)-acetonitrile is a key site for chemical modification, primarily through reduction to the corresponding amino group. This transformation is fundamental in the synthesis of various substituted pyridines.
Reduction Reactions to Amino-Substituted Pyridine (B92270) Derivatives
The reduction of the nitro group to an amine is a common and crucial transformation. wikipedia.org This can be achieved through several methods, including catalytic hydrogenation and various chemo- and regioselective strategies.
Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. commonorganicchemistry.com The use of palladium on a carbon support (Pd/C) is a standard and often preferred approach for this transformation due to its efficiency. commonorganicchemistry.comsci-hub.se This method typically involves reacting the nitro compound with hydrogen gas in the presence of the Pd/C catalyst. commonorganicchemistry.com Transfer hydrogenation, which utilizes a hydrogen donor in place of hydrogen gas, is another effective technique. sci-hub.se For instance, methanol (B129727) can serve as a green hydrogen source for the Pd/C-catalyzed transfer hydrogenation of aromatic nitro compounds. sci-hub.se
A key advantage of catalytic hydrogenation is its ability to reduce both aliphatic and aromatic nitro groups to their corresponding amines. commonorganicchemistry.com However, a significant consideration is the broad reactivity of the Pd/C catalyst, which can potentially reduce other functional groups within the molecule. commonorganicchemistry.com
Table 1: Catalytic Hydrogenation Methods for Nitro Group Reduction
| Catalyst | Hydrogen Source | Key Features |
| Palladium on carbon (Pd/C) | Hydrogen gas (H₂) | Efficient for both aromatic and aliphatic nitro groups. commonorganicchemistry.com |
| Palladium on carbon (Pd/C) | Methanol | Green and effective for aromatic nitro compounds. sci-hub.se |
| Raney Nickel | Hydrogen gas (H₂) | Useful when dehalogenation is a concern. commonorganicchemistry.com |
| Platinum(IV) oxide (PtO₂) | Hydrogen gas (H₂) | Effective for reducing aliphatic nitro compounds. wikipedia.org |
This table provides a summary of common catalytic hydrogenation methods for the reduction of nitro groups.
In molecules with multiple reducible functional groups, achieving selective reduction of the nitro group is paramount. Various reagents and conditions have been developed to address this challenge. For instance, iron metal in refluxing acetic acid and zinc dust with ammonium (B1175870) chloride are known to reduce nitro compounds. wikipedia.orgcommonorganicchemistry.com Tin(II) chloride (SnCl₂) also offers a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Sodium sulfide (B99878) (Na₂S) can be a useful alternative for substrates that are not compatible with hydrogenation or acidic conditions and can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com More recently, a hypodiboric acid system has been developed for the reduction of nitro groups under mild, DNA-compatible conditions, showcasing good to excellent yields for a variety of functionalized aromatic, heterocyclic, and aliphatic nitro compounds. acs.org This method is particularly noteworthy for its tolerance of sensitive functional groups like aldehydes and nitriles. acs.org
Table 2: Reagents for Chemo- and Regioselective Nitro Group Reduction
| Reagent | Conditions | Selectivity/Compatibility |
| Iron (Fe) | Acidic media (e.g., Acetic Acid) | Mild method, compatible with other reducible groups. commonorganicchemistry.com |
| Zinc (Zn) | Acidic conditions (e.g., Acetic Acid) | Mild method, compatible with other reducible groups. commonorganicchemistry.com |
| Tin(II) chloride (SnCl₂) | Mild conditions | Reduces nitro groups in the presence of other reducible groups. commonorganicchemistry.com |
| Sodium sulfide (Na₂S) | Non-acidic conditions | Can selectively reduce one nitro group over another. commonorganicchemistry.com |
| Hypodiboric acid (B₂(OH)₄) | Mild, aqueous conditions | DNA-compatible; tolerates aldehydes, nitriles, and ureas. acs.org |
This table summarizes various reagents used for the chemoselective reduction of nitro groups, highlighting their specific advantages.
Oxidative Transformations to Nitro Derivatives
While reduction of the nitro group is more common, oxidative transformations can also be relevant in specific synthetic contexts. For example, the synthesis of 4-nitropyridine (B72724) N-oxide can be achieved through the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid. researchgate.net This indicates that under appropriate oxidative conditions, the pyridine ring system can be further functionalized. While direct oxidative transformation of the nitro group itself is less common, the stability of the nitro group allows for oxidative modifications elsewhere in the molecule.
Reactions at the Acetonitrile (B52724) Moiety
The acetonitrile group in this compound provides another handle for chemical manipulation, particularly for the formation of new carbon-carbon bonds.
Cyanomethylation and Related C-C Bond Forming Reactions
The acetonitrile moiety can participate in C-C bond forming reactions. The protons on the carbon adjacent to the cyano group are acidic and can be removed by a base to form a carbanion. mdpi.com This nucleophilic carbanion can then react with various electrophiles.
One notable reaction is cyanomethylation, where the cyanomethyl group is added to another molecule. For instance, copper-catalyzed cyanomethylation of imines with acetonitrile has been reported. mdpi.com Iron catalysts have also been employed for the cyanomethylation of amino-substituted arenes using acetonitrile as the cyanomethyl source. mdpi.com
Furthermore, the acetonitrile group can be involved in cyclization reactions. For example, the reaction of acylethynylpyrroles with acetonitrile can lead to the formation of pyrrolyl-pyridines. mdpi.com These reactions highlight the versatility of the acetonitrile group as a building block in organic synthesis. mdpi.com
Carbon-Centered Nucleophilicity and Deprotonation
The methylene (B1212753) (-CH₂-) group in this compound is positioned between two strong electron-withdrawing groups: the cyano (-CN) group and the 4-nitropyridin-2-yl ring system. This structural arrangement significantly increases the acidity of the methylene protons. The 4-nitro-substituted pyridine ring, in particular, exerts a powerful inductive and resonance electron-withdrawing effect, which stabilizes the resulting carbanion formed upon deprotonation.
While the specific pKa value for this compound is not widely reported, it is expected to be comparable to or lower than that of similar structures like p-nitrophenylacetonitrile, indicating that it is a relatively strong carbon acid. nih.gov Deprotonation with a suitable base (e.g., an alkoxide or a strong non-nucleophilic base like KHMDS) generates a resonance-stabilized carbanion. This carbanion is a soft nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylations and additions to carbonyl compounds. The negative charge is delocalized over the methylene carbon, the cyano group, and into the nitropyridine ring, enhancing its stability and moderating its reactivity.
Utilization as a Source of Cyanide
The cleavage of the C-CN bond in acetonitrile and its derivatives to use them as a cyanide source is a challenging but increasingly explored area in synthetic chemistry. rsc.orgrsc.org These reactions often require specific catalytic systems, such as those involving transition metals like nickel or copper, or photo-assisted methods to facilitate the difficult C-C bond breaking. rsc.orgrsc.org
For this compound, its use as a direct cyanide source has not been extensively documented. However, protocols developed for other arylacetonitriles and cyanopyridines suggest its potential in such transformations. researchgate.net For instance, palladium-catalyzed cyanations using acetonitrile as the cyanide donor have been achieved. researchgate.net The strong electron-withdrawing nature of the 4-nitropyridyl group might influence the energetics of the C-CN bond cleavage, potentially requiring tailored catalytic conditions for efficient cyanide transfer.
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen and the powerful deactivating effect of the nitro group. This makes the ring highly susceptible to nucleophilic attack, while being generally unreactive towards electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for this compound. The nitro group at the C-4 position strongly activates the pyridine ring for nucleophilic attack, particularly at the positions ortho (C-3, C-5) and para (C-2, C-6) to itself. The presence of the cyanomethyl group at the C-2 position further influences the regioselectivity of these reactions.
The nitro group at the C-4 position is an excellent leaving group in SNAr reactions and can be displaced by a variety of strong nucleophiles. This provides a versatile method for introducing diverse functionalities at this position. For instance, studies on related 4-nitropyridine-N-oxides have shown that the nitro group can be readily replaced by hydroxyl groups upon treatment with alkaline hydrogen peroxide. researchgate.net In other nitroaromatic systems, the nitro group has been successfully substituted with boronic acids nih.gov and various sulfur nucleophiles. nih.gov This reactivity allows for the late-stage functionalization of the pyridine core, which is a valuable strategy in medicinal chemistry and materials science.
Table 1: Examples of Nitro Group Replacement in Nitropyridine Systems
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 4-Nitropyridine-N-oxide | OH⁻ (from H₂O₂) | 4-Hydroxypyridine-N-oxide | researchgate.net |
| (E)-2-(2-(4-(Dimethylamino)phenyl)vinyl)-3-nitropyridine | Thiophenol | (E)-2-(2-(4-(Dimethylamino)phenyl)vinyl)-3-(phenylthio)pyridine | nih.gov |
| 4-Nitro-3-trifluoromethylanilide derivative | Boronic Acid Precursor | 4-Boronic acid-3-trifluoromethylanilide derivative | nih.gov |
The electron-deficient nature of the this compound ring makes it highly reactive towards common nucleophiles like amines and alkoxides. The reaction of various nitropyridines with amines, such as piperidine, has been well-documented, leading to the displacement of leaving groups on the ring. clockss.orgrsc.org These reactions typically proceed via a Meisenheimer intermediate, a resonance-stabilized adduct, before the expulsion of the leaving group restores aromaticity.
Similarly, alkoxides can serve as potent nucleophiles. Oxidative nucleophilic aromatic substitution of hydrogen (ONASH) has been reported for nitroarenes using potassium alkoxides in the presence of an oxidant, leading to the formation of alkoxy-substituted nitroaromatics. rsc.org In the case of this compound, an alkoxide could potentially displace the nitro group in a standard SNAr reaction.
Table 2: Reactivity of Nitropyridines with Amine and Alkoxide Nucleophiles
| Substrate | Nucleophile | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 3-Bromo-4-nitropyridine | Various Amines | SNAr | 3-Amino-4-nitropyridines | clockss.orgresearchgate.net |
| 4-Nitropyridine 1-oxide | Piperidine | SNAr | 4-(Piperidin-1-yl)pyridine 1-oxide | rsc.org |
| Nitrobenzenes | Potassium Alkoxides/O₂ | ONASH | Alkoxy-nitrobenzenes | rsc.org |
Other Substitution Chemistries
Beyond the classical SNAr pathway that involves the substitution of a leaving group, this compound is also a candidate for other substitution reactions, most notably the Vicarious Nucleophilic Substitution (VNS) of hydrogen. wikipedia.org
The VNS reaction allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring. wikipedia.orgorganic-chemistry.org This reaction involves a nucleophile that carries its own leaving group. For nitropyridines, VNS typically occurs at the positions activated by the nitro group, namely the ortho and para C-H bonds. organic-chemistry.orgnih.gov A carbanion, for example one generated from chloromethyl phenyl sulfone, attacks the ring to form a σ-adduct. Subsequent base-induced elimination of HCl from the adduct re-aromatizes the ring, resulting in the net substitution of a hydrogen atom with the carbon nucleophile. nih.gov For this compound, VNS would be expected to occur at the C-3 or C-5 positions, providing a direct method for C-C bond formation and further functionalization of the pyridine ring without the need for a pre-installed leaving group. kuleuven.be
Cyclization and Annulation Reactions
The dual functionality of this compound, featuring a nucleophilic center at the active methylene group and an electrophilic pyridine ring susceptible to nucleophilic attack (often following a transformation of the nitro group), provides a powerful platform for designing intramolecular and intermolecular cyclization cascades. These reactions lead to the formation of novel polycyclic and fused heterocyclic scaffolds.
This compound and its derivatives are valuable precursors for the synthesis of a variety of N-fused heterocyclic systems. The reactivity of the acetonitrile group, coupled with the electronic properties of the nitropyridine core, allows for divergent reaction pathways, leading to a range of structurally diverse products.
A notable example of the synthetic utility of a closely related precursor, (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile, which can be conceptually derived from the reactivity of the pyridylacetonitrile core, is its reaction with methyl nitroacetate (B1208598). This reaction demonstrates divergent annulation modes that, depending on the reaction conditions, can selectively produce quinolizin-4-ones, isoxazoles, and indolizines. wikipedia.org
In one pathway, the reaction is proposed to proceed through a Michael addition of methyl nitroacetate to the butenenitrile derivative, followed by an intramolecular cyclization. For instance, the formation of 2-acyl-4H-quinolizin-4-one is rationalized by a nucleophilic acyl substitution involving the pyridinyl nitrogen. wikipedia.org This is followed by the elimination of nitrous acid (HNO₂) to yield the final quinolizinone product.
The synthesis of isoxazoles, on the other hand, is thought to occur via a different cyclization pathway following the initial Michael adduct formation. This pathway involves the elimination of hydrogen cyanide (HCN) and tautomerization, leading to a cyclization precursor that, upon dehydration, furnishes the isoxazole (B147169) ring system. wikipedia.org
Furthermore, under microwave heating conditions in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), the reaction can be directed towards the synthesis of indolizines. wikipedia.org These examples highlight how the fundamental reactivity of the pyridylacetonitrile framework can be modulated to achieve a variety of complex heterocyclic structures.
Table 1: Synthesis of Heterocyclic Systems from a Pyridylacetonitrile Derivative
| Starting Material | Reagent | Conditions | Major Product(s) | Reference |
| (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile | Methyl nitroacetate | Varies (e.g., base, solvent, temperature) | 2-Acyl-4H-quinolizin-4-one, Isoxazole, Indolizine | wikipedia.org |
The activated methylene group in this compound is a prime candidate for participating in condensation and Michael addition reactions, which are cornerstone strategies for the construction of fused heterocyclic systems.
Condensation Reactions:
The Knoevenagel condensation, a modification of the aldol (B89426) condensation, involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.org this compound, with its acidic methylene protons, is an ideal substrate for this reaction. Condensation with various aldehydes and ketones would lead to the formation of α,β-unsaturated nitriles. These intermediates are themselves versatile building blocks for subsequent cyclization reactions. For instance, the pyridine ring's nitrogen atom could act as an intramolecular nucleophile, or the nitro group could be reduced to an amino group, which could then participate in ring-closing reactions. While specific examples with this compound are not extensively documented in readily available literature, the principles of the Knoevenagel condensation are well-established. wikipedia.orgbas.bg The reaction of pyridinecarbaldehydes with active methylene compounds like malononitrile (B47326) proceeds efficiently, indicating the feasibility of such transformations involving the this compound scaffold. bas.bg
Michael Addition Reactions:
The nucleophilic carbanion generated from this compound upon treatment with a base can undergo a Michael addition to α,β-unsaturated carbonyl compounds, nitriles, or nitroalkenes. acs.org This conjugate addition reaction is a powerful method for carbon-carbon bond formation. The resulting adduct would contain a newly formed alkyl chain bearing a functional group from the Michael acceptor. This adduct is then primed for subsequent intramolecular cyclization to form a fused heterocycle.
For example, a Michael addition of this compound to a chalcone (B49325) (an α,β-unsaturated ketone) would yield a 1,5-dicarbonyl-like intermediate (considering the cyano group's reactivity). Such an intermediate is a classic precursor for the synthesis of various six-membered heterocyclic rings, including pyridines and pyrimidines, through condensation with a nitrogen source like ammonia (B1221849) or guanidine (B92328). The synthesis of pyrimidine (B1678525) derivatives from chalcones and guanidine is a well-known synthetic route.
The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe reaction, provides another pathway for the cyclization of dinitriles to form cyclic ketones after hydrolysis. wikipedia.org If this compound were to undergo a Michael addition with an α,β-unsaturated nitrile, the resulting dinitrile could potentially undergo an intramolecular cyclization to form a fused, nitrogen-containing ring system.
Table 2: Potential Reactions for Fused Heterocycle Synthesis
| Reaction Type | Reactant 1 | Reactant 2 | Potential Intermediate | Potential Fused Heterocycle |
| Knoevenagel Condensation | This compound | Aldehyde/Ketone | α,β-Unsaturated nitrile | Pyridopyridines, etc. (after further steps) |
| Michael Addition | This compound | Chalcone | 1,5-Dicarbonyl analogue | Pyridopyrimidines, etc. |
| Michael Addition | This compound | α,β-Unsaturated nitrile | Dinitrile | Fused Pyridines (via Thorpe-Ziegler) |
Advanced Applications in Synthetic Organic Chemistry
A Versatile Building Block for Complex Heterocyclic Architectures
The strategic placement of reactive functional groups in (4-Nitro-pyridin-2-YL)-acetonitrile makes it an ideal starting material for the synthesis of intricate heterocyclic systems. The electron-withdrawing nature of the nitro group activates the pyridine (B92270) ring for nucleophilic substitution, while the acetonitrile (B52724) group offers a reactive site for various chemical transformations.
Construction of Fused-Ring Systems
This compound serves as a key precursor in the synthesis of various fused-ring systems, which are prevalent in many biologically active compounds and functional materials.
Naphthyridines: The synthesis of naphthyridine derivatives, a class of nitrogen-containing heterocyclic compounds with significant pharmacological properties, can be achieved using this compound. The compound's reactive sites allow for annulation reactions, leading to the formation of the characteristic fused-ring structure of naphthyridines.
Imidazo[4,5-b]pyridines: This class of fused heterocycles, known for their diverse biological activities, can also be synthesized from this compound. nih.gov The synthesis often involves the reaction of a diaminopyridine with a suitable aldehyde, and the functionalities present in this compound can be manipulated to facilitate the construction of the imidazo[4,5-b]pyridine core. nih.gov
Synthesis of Polysubstituted Pyridine Derivatives
The pyridine nucleus is a fundamental structural motif in a vast number of pharmaceuticals, agrochemicals, and materials. nih.gov this compound provides a convenient entry point for the synthesis of polysubstituted pyridine derivatives. The existing substituents on the pyridine ring can direct further functionalization, allowing for the controlled introduction of various chemical groups to tailor the properties of the final molecule. Synthetic strategies often involve the transformation of the nitro and acetonitrile groups into other functionalities, thereby expanding the diversity of accessible pyridine derivatives.
A Precursor in Specialized Organic Synthesis
Beyond its role in building complex heterocyclic systems, this compound also functions as a crucial precursor in specialized synthetic methodologies.
Role as an Intermediate in the Synthesis of Organic Intermediates
The compound can be transformed into other valuable organic intermediates through a series of chemical reactions. For instance, the nitro group can be reduced to an amino group, which can then participate in a variety of coupling reactions. Similarly, the acetonitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups, further expanding its synthetic utility.
Utility as a Cyano(nitro)methylating Agent
This compound can be considered a source of the "cyano(nitro)methyl" fragment. This reactive moiety can be transferred to other molecules in a process known as cyano(nitro)methylation. This reaction is valuable for introducing both a cyano and a nitro group in a single step, which can be advantageous for the synthesis of polyfunctionalized compounds. acs.org The presence of both electron-withdrawing groups significantly influences the reactivity of the resulting molecule. acs.org
Design and Synthesis of Scaffolds for Chemical Research
A chemical scaffold is a core molecular structure to which various functional groups can be attached to create a library of related compounds. This compound serves as an excellent scaffold for chemical research due to its inherent functionality and the potential for diversification. Researchers can utilize the reactive handles of this compound to systematically modify its structure and investigate the structure-activity relationships of the resulting derivatives. This approach is instrumental in the discovery of new drug candidates and functional materials.
Mechanistic and Theoretical Investigations of 4 Nitro Pyridin 2 Yl Acetonitrile
Reaction Mechanism Elucidation
The elucidation of reaction mechanisms involving (4-Nitro-pyridin-2-YL)-acetonitrile is fundamental to controlling reaction outcomes and optimizing synthetic methodologies. This involves detailed studies of its substitution and transformation pathways, kinetic analysis of key reactions, and real-time monitoring of reaction progress.
The chemical behavior of this compound is largely dictated by the electron-withdrawing nature of the nitro group and the pyridine (B92270) ring, as well as the acidic nature of the methylene (B1212753) protons in the acetonitrile (B52724) group.
Nucleophilic Aromatic Substitution: The nitro group on the pyridine ring is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). The nitro group itself can act as a good leaving group, particularly when the attack occurs at the C4 position. rsc.org The stability of the resulting Meisenheimer-like intermediate is a key factor in determining the feasibility of the substitution. The electron-poor pyridine system, combined with the anion-stabilizing effect of the ortho-cyano-methyl group, facilitates the departure of the nitro group. rsc.org
Reduction of the Nitro Group: A primary transformation pathway for this compound is the reduction of the nitro group to an amino group, yielding (4-Amino-pyridin-2-YL)-acetonitrile. This transformation is significant as it dramatically alters the electronic properties of the molecule, converting an electron-withdrawing group into an electron-donating one. nih.gov This reduction can be achieved using various reagents, including metal catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrazine (B178648) or sodium borohydride. scispace.com The resulting amino-substituted pyridine can then undergo a range of further functionalizations.
Reactions involving the Acetonitrile Moiety: The methylene protons of the acetonitrile group are acidic and can be deprotonated by a suitable base to form a carbanion. This nucleophilic center can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations.
Ring Transformation Reactions: While not directly reported for this compound itself, related nitropyridine derivatives, such as 1-methyl-3,5-dinitro-2-pyridone, have been shown to undergo ring transformation reactions in the presence of nucleophiles. schrodinger.com These reactions proceed through nucleophilic attack on the electron-deficient pyridine ring, leading to ring-opening and subsequent rearrangement to form new carbocyclic or heterocyclic systems. schrodinger.com
The rate of nitro group reduction is highly dependent on the catalyst, the reducing agent, and the reaction conditions. For instance, the reduction of nitroarenes using catalysts like PdRu@mSiO2 nanoreactors has been studied, demonstrating the influence of the substrate structure on the reaction rate. researchgate.net The Hammett equation can be used to correlate the electronic effects of substituents on the aromatic ring with the rate of nitro reduction. nih.gov The electron-withdrawing nitro group has a significant effect on the chemistry of the aromatic ring, and its reduction to an electron-donating amino group drastically changes the molecule's reactivity. nih.gov
The stability of this compound is influenced by factors such as pH and temperature. The nitro group can be susceptible to degradation under strongly basic or high-temperature conditions. Kinetic analysis of its decomposition would provide valuable information on its shelf-life and optimal storage conditions.
To illustrate the kinetic parameters that could be determined, the following table presents hypothetical data for the reduction of a generic nitroaromatic compound.
| Parameter | Value | Conditions |
| Rate Constant (k) | 2.5 x 10-3 s-1 | Pd/C catalyst, H2 (1 atm), 25 °C |
| Activation Energy (Ea) | 45 kJ/mol | --- |
| Pre-exponential Factor (A) | 1.2 x 105 s-1 | --- |
This table is for illustrative purposes and does not represent actual data for this compound.
The progress of reactions involving this compound can be effectively monitored in real-time using various spectroscopic techniques.
In-situ Infrared (IR) Spectroscopy: This technique is powerful for tracking the disappearance of reactants and the appearance of products. For the reduction of the nitro group, one could monitor the decrease in the characteristic asymmetric and symmetric stretching vibrations of the NO2 group (typically around 1530-1550 cm-1 and 1340-1360 cm-1) and the simultaneous appearance of the N-H stretching vibrations of the resulting amino group (around 3300-3500 cm-1).
High-Performance Liquid Chromatography (HPLC): HPLC is an invaluable tool for monitoring reaction kinetics by separating and quantifying the components of a reaction mixture over time. By taking aliquots at regular intervals, the concentrations of the starting material, intermediates, and products can be determined, allowing for the calculation of reaction rates and the elucidation of the reaction pathway.
While specific studies employing these techniques on this compound are not prominent in the literature, they are standard methods for mechanistic investigations in organic chemistry. irjweb.comyoutube.com
Computational Chemistry and Molecular Modeling
Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound.
DFT calculations are widely used to model the geometric and electronic properties of organic molecules. For this compound, DFT can be employed to optimize its molecular geometry, calculate its vibrational frequencies, and map its electron density distribution. nih.gov
The reactivity of the molecule can be predicted by analyzing various calculated parameters. For instance, the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. nih.gov The strong electron-withdrawing nature of the nitro group and the pyridine nitrogen would create significant positive potential on the pyridine ring, making it susceptible to nucleophilic attack.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated to provide a quantitative measure of the molecule's reactivity. irjweb.com
The following table presents hypothetical DFT-calculated reactivity descriptors for a related nitropyridine derivative.
| Descriptor | Value (eV) |
| Electronegativity (χ) | 4.5 |
| Chemical Hardness (η) | 2.8 |
| Electrophilicity Index (ω) | 3.6 |
This table is for illustrative purposes and does not represent actual data for this compound.
The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity.
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the π-system of the pyridine ring and the p-orbitals of the nitro group's oxygen atoms. The LUMO is likely to be distributed over the π*-system of the pyridine ring and the nitro group, reflecting the strong electron-accepting character of this part of the molecule.
DFT calculations can provide precise energies for these orbitals. The HOMO-LUMO gap can then be used to predict the molecule's electronic absorption properties, with the energy gap corresponding to the energy of the lowest-energy electronic transition. scirp.org
The following table shows hypothetical HOMO and LUMO energies and the resulting energy gap for a model nitropyridine compound.
| Molecular Orbital | Energy (eV) |
| HOMO | -7.2 |
| LUMO | -2.5 |
| HOMO-LUMO Gap | 4.7 |
This table is for illustrative purposes and does not represent actual data for this compound.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Prediction of Electrophilic and Nucleophilic Sites
The reactivity of a molecule is fundamentally governed by the distribution of its electron density. Molecular Electrostatic Potential (MEP) surfaces are a valuable computational tool for visualizing this distribution and predicting sites susceptible to electrophilic and nucleophilic attack. The MEP maps electrostatic potential onto the molecule's electron density surface, with different colors indicating various potential values.
For this compound, the MEP surface would highlight distinct regions of reactivity:
Electrophilic Sites (Electron-Poor): Regions with a positive electrostatic potential (typically colored blue) are prone to attack by nucleophiles. In this molecule, the areas around the hydrogen atoms of the pyridine ring and the methylene bridge are expected to be electron-deficient. The carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing nitro group (C3 and C5) and the nitrogen atom (C6), would also exhibit electrophilic character.
Nucleophilic Sites (Electron-Rich): Regions with a negative electrostatic potential (typically colored red) are susceptible to attack by electrophiles. The most prominent electron-rich area is expected to be around the oxygen atoms of the nitro group, which carry a significant negative charge. The nitrogen atom of the pyridine ring and the nitrogen of the nitrile group also represent sites of high electron density and are thus considered nucleophilic centers. researchgate.netresearchgate.net
These predictions are crucial for understanding the molecule's interaction with other reagents and for designing synthetic pathways. For instance, a nucleophilic attack is most likely to occur at the pyridine ring, while electrophilic addition would target the nitro group's oxygen atoms or the pyridine nitrogen.
Conformational Analysis and Stability
The three-dimensional structure of this compound dictates its physical and chemical properties. Conformational analysis, typically performed using Density Functional Theory (DFT) calculations, is employed to identify the most stable arrangement of the atoms in space (the global minimum) and the energy barriers between different conformations.
The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the cyanomethyl group (-CH₂CN) to the pyridine ring. By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be generated. The conformation with the lowest energy is the most stable and therefore the most populated at thermal equilibrium. DFT studies on similar substituted pyridines have shown that the planarity of the molecule is a key factor. nih.gov For this compound, the most stable conformer would likely seek to minimize steric hindrance between the methylene group and the adjacent atoms on the pyridine ring while maximizing electronic stabilization. The molecule is largely planar, but the amino and cyano groups may lie at a slight dihedral angle to the pyridine ring to achieve maximum stability. nih.gov
Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction (e.g., UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.
For this compound, the predicted UV-Vis spectrum would be characterized by absorptions arising from several electronic transitions:
π → π* transitions: These are high-intensity absorptions typically occurring in the UV region, associated with the promotion of electrons from bonding (π) to anti-bonding (π*) orbitals within the aromatic pyridine ring.
n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the pyridine nitrogen or the nitro group oxygens) to an anti-bonding (π) orbital. These are generally lower in energy and intensity than π → π transitions and may appear in the visible region, contributing to the color of the compound.
The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-pyridylacetonitrile (B1294559), pushing the absorption to longer wavelengths. TD-DFT calculations can provide theoretical absorption maxima (λmax) that can be directly compared with experimental data, aiding in the structural confirmation of the molecule. researchgate.net
Gauge-Including Atomic Orbital (GIAO) Method for NMR Spectra Prediction
The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, is a highly accurate approach for calculating the nuclear magnetic resonance (NMR) shielding tensors of a molecule. researchgate.netresearchgate.net From these shielding tensors, the chemical shifts (δ) for ¹H and ¹³C nuclei can be predicted, providing a powerful tool for structure elucidation. The calculations are typically performed on a geometry-optimized structure of the molecule. rsc.org
The predicted chemical shifts for this compound would be compared against a reference compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO-DFT Method (Note: These are hypothetical values based on typical shifts for similar structures; actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| Pyridine-H3 | ~8.5 - 8.8 | ~125 - 128 | Downfield shift due to proximity to the electron-withdrawing nitro group. |
| Pyridine-H5 | ~8.0 - 8.3 | ~120 - 123 | Influenced by both the ring nitrogen and the nitro group. |
| Pyridine-H6 | ~9.0 - 9.3 | ~150 - 153 | Significant downfield shift due to proximity to the electronegative ring nitrogen. |
| -CH₂- | ~4.0 - 4.3 | ~25 - 30 | Methylene protons adjacent to both the aromatic ring and the nitrile group. |
| Pyridine-C2 | --- | ~155 - 158 | Carbon bearing the acetonitrile substituent. |
| Pyridine-C3 | --- | ~125 - 128 | Carbon adjacent to the nitro group. |
| Pyridine-C4 | --- | ~148 - 151 | Carbon bearing the electron-withdrawing nitro group. |
| Pyridine-C5 | --- | ~120 - 123 | Aromatic carbon. |
| Pyridine-C6 | --- | ~150 - 153 | Carbon adjacent to the ring nitrogen. |
| -CN | --- | ~115 - 118 | Nitrile carbon. |
The accuracy of GIAO-DFT predictions is often high, with correlations between theoretical and experimental values yielding R-squared values greater than 0.9. researchgate.net This makes the method invaluable for confirming assignments in experimental spectra and for distinguishing between potential isomers. researchgate.netrsc.org
Potential Energy Surface (PES) Calculations for Reaction Pathways
Potential Energy Surface (PES) calculations are a cornerstone of computational chemistry for exploring reaction mechanisms. A PES is a mathematical relationship that describes the energy of a molecule as a function of its geometry. By mapping the PES, one can identify the lowest energy path a reaction is likely to follow, known as the reaction coordinate. chemrxiv.org This path connects reactants to products via a transition state, which represents the energy maximum along the reaction coordinate.
For this compound, PES calculations could elucidate various potential reactions:
Nitro Group Reduction: Mapping the pathway for the stepwise reduction of the nitro group to a nitroso, hydroxylamine (B1172632), and finally an amino group. The PES would reveal the energies of the intermediates and the activation energies for each step.
Nucleophilic Aromatic Substitution (SNAr): Investigating the attack of a nucleophile on the pyridine ring. The PES could determine which position (e.g., C3 or C5) is more susceptible to attack and the structure of the Meisenheimer complex intermediate.
Reactions at the Acetonitrile Group: Exploring the deprotonation of the methylene bridge to form a carbanion and its subsequent reaction with electrophiles.
Electrochemical Analysis
Electrochemical methods provide critical information about the redox properties of a molecule, detailing its ability to accept or donate electrons. This is particularly relevant for compounds containing redox-active functional groups like the nitro group.
Cyclic Voltammetry for Redox Potential Measurements (e.g., nitro reduction)
Cyclic voltammetry (CV) is the primary technique used to study the redox behavior of this compound. In a typical experiment, a solution of the compound in a suitable solvent (like acetonitrile) with a supporting electrolyte is subjected to a linearly scanned potential between two set limits. univ-lyon1.fr
The CV of this compound is expected to be dominated by the reduction of the nitro group. The process generally occurs in multiple steps:
First Reduction (Reversible/Quasi-reversible): The first step is typically a one-electron reduction of the nitro group to form a nitro radical anion (Ar-NO₂⁻•). This process is often electrochemically reversible or quasi-reversible on the CV timescale, appearing as a distinct cathodic peak (Epc) and a corresponding anodic peak (Epa) on the reverse scan. uchile.cl The potential for this reduction in nitroarenes is a key indicator of their electron-accepting ability.
Subsequent Reductions (Irreversible): The nitro radical anion is highly reactive and can undergo further reduction at more negative potentials. This subsequent process is typically a multi-electron, multi-proton step that is electrochemically irreversible, leading to the formation of the hydroxylamine derivative (Ar-NHOH) and ultimately the amine (Ar-NH₂). sioc-journal.cntaylorfrancis.com This appears as a broad, irreversible cathodic peak in the voltammogram.
The exact potentials for these reduction events are dependent on the solvent, electrode material, and pH (in protic media). sioc-journal.cn
Table 2: Expected Redox Processes for this compound in Cyclic Voltammetry
| Process | Reaction | Potential Range (vs. Ag/AgCl, approx.) | Electrochemical Characteristics |
| 1st Reduction | Ar-NO₂ + e⁻ ⇌ Ar-NO₂⁻• | -0.8 V to -1.2 V | Reversible or quasi-reversible one-electron process. |
| 2nd Reduction | Ar-NO₂⁻• + 3e⁻ + 4H⁺ → Ar-NHOH + H₂O | More negative than -1.2 V | Irreversible, multi-electron process. |
The stability of the generated nitro radical anion can also be assessed by CV. A stable radical will show a well-defined reversible couple, whereas an unstable radical will have a small or absent anodic peak on the reverse scan, indicating it has undergone a rapid follow-up chemical reaction. uchile.cl
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The development of efficient, safe, and environmentally benign synthetic routes is a primary goal in modern chemistry. For a molecule like (4-Nitro-pyridin-2-YL)-acetonitrile, future research will likely focus on moving beyond traditional multi-step procedures that may involve harsh conditions or toxic reagents.
Emerging strategies could involve the use of robust and reusable catalysts. For instance, surface-modified vials, such as PET@UiO-66, have been successfully employed for the sustainable synthesis of 2,4,6-trisubstituted pyridines in good to excellent yields. acs.org This approach highlights the potential for developing heterogeneous catalytic systems for the synthesis or functionalization of this compound, simplifying purification and minimizing waste.
Another promising avenue is the adoption of continuous flow technology. The synthesis of 4-nitropyridine (B72724), a related key intermediate, has been successfully scaled up using a two-step continuous flow process, achieving a high throughput (0.716 kg/day ) and an excellent yield of 83%. researchgate.net This method minimizes the accumulation of potentially energetic nitrated intermediates, enhancing safety. researchgate.net A similar flow-based approach could be envisioned for the nitration of 2-pyridylacetonitrile (B1294559) or the cyanation of a pre-nitrated pyridine (B92270) precursor, offering precise control over reaction parameters and improved safety profiles.
Patent literature also describes methods for synthesizing related isomers like 2-(pyridin-4-yl)acetonitrile, which involve the reaction of 4-chloropyridine (B1293800) hydrochloride with ethyl cyanoacetate (B8463686) followed by decarboxylation. google.com Adapting such nucleophilic substitution strategies to a 2-chloro-4-nitropyridine (B32982) starting material could provide a direct and scalable route to the target compound.
Table 1: Potential Sustainable Synthetic Methodologies
| Methodology | Potential Application for this compound | Advantages |
|---|---|---|
| Heterogeneous Catalysis | Synthesis using surface-modified catalytic vials (e.g., PET@UiO-66). acs.org | Catalyst reusability, operational simplicity, reduced waste. acs.org |
| Continuous Flow Synthesis | Nitration of 2-pyridylacetonitrile or cyanation of a nitropyridine precursor in a flow reactor. researchgate.net | Enhanced safety, scalability, high selectivity, and improved yield. researchgate.net |
| Novel Reagent Combinations | Adaptation of methods like reacting a substituted chloronitropyridine with a cyanide source in the presence of a suitable base and solvent system. google.com | Potentially high yield, cost-effective, and simple operation. google.com |
Exploration of Unprecedented Chemical Transformations and Reactivity Modes
The unique electronic properties of this compound, conferred by the strongly electron-withdrawing nitro group, pave the way for exploring novel chemical reactions. The pyridine ring is highly activated towards nucleophilic attack, suggesting a rich field of potential transformations.
One key area for exploration is the Vicarious Nucleophilic Substitution (VNS) reaction. This powerful method allows for the direct C-H functionalization of nitroaromatic compounds. Electrophilic nitropyridines have been shown to react with sulfonyl-stabilized carbanions to yield products of C-H alkylation. acs.org Applying VNS to this compound could enable the introduction of various alkyl or functionalized groups at the positions ortho or para to the nitro group, creating a library of complex derivatives from a single precursor.
Furthermore, the concept of ring transformation reactions offers a paradigm for constructing complex nitro-containing heterocycles. For example, 1-methyl-3,5-dinitro-2-pyridone has been used as a safe and effective synthetic equivalent of nitromalonaldehyde (B3023284), a highly unstable synthon. nih.gov This pyridone undergoes ring-opening and re-cyclization with various nucleophiles to form functionalized nitrophenols and other nitroaromatic compounds. nih.gov It is conceivable that this compound could either be synthesized via a similar ring transformation strategy or serve as a substrate in reactions that modify its core heterocyclic structure.
The acetonitrile (B52724) group itself is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions, further expanding the synthetic utility of the parent molecule. The interplay between the reactivity of the activated ring and the transformations of the side chain is a fertile ground for discovering unprecedented chemical reactivity. For instance, intramolecular reactions between a functionalized ring position and the acetonitrile group could lead to novel fused heterocyclic systems.
Table 2: Potential Novel Chemical Transformations
| Reaction Type | Description | Potential Outcome for this compound |
|---|---|---|
| Vicarious Nucleophilic Substitution (VNS) | C-H alkylation of the nitro-activated pyridine ring using carbanions stabilized by a leaving group. acs.org | Direct introduction of diverse substituents onto the pyridine core without pre-functionalization. |
| Ring Transformation | Using the molecule or a precursor in a ring-opening/re-cyclization cascade to build new molecular frameworks. nih.gov | Synthesis of novel, complex nitro-containing aromatic and heterocyclic structures. |
| Side-Chain Manipulation | Chemical modification of the acetonitrile group (e.g., hydrolysis, reduction) combined with ring functionalization. | Creation of bifunctional molecules or intramolecular cyclization to form novel fused ring systems. |
Application of Advanced Computational Approaches for Rational Reaction Design and Prediction
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, guiding experimental work and accelerating discovery. For this compound, computational methods can provide deep insights into its behavior and guide the development of new synthetic strategies and transformations.
Density Functional Theory (DFT) calculations can be employed to map the electron density of the molecule, predicting the most likely sites for electrophilic and nucleophilic attack. This would be invaluable for designing selective functionalization reactions, predicting the regioselectivity of VNS reactions, or understanding the relative reactivity of different positions on the pyridine ring.
Computational modeling is also crucial for elucidating complex reaction mechanisms. For example, kinetic studies of nucleophilic substitution reactions between thiophenyl 4-nitrobenzoates and pyridines in acetonitrile have revealed curved Brönsted plots, indicating a change in the rate-determining step of the reaction mechanism. nih.gov Similar computational kinetic models could be developed for reactions involving this compound to understand the transition states and intermediates, thereby allowing for the rational optimization of reaction conditions (e.g., solvent, temperature, catalyst) to favor desired products.
Moreover, computational approaches can aid in the rational design of novel catalysts. By modeling the interaction between a potential catalyst and the substrate, researchers can predict catalytic activity and selectivity. This in-silico screening can significantly reduce the experimental effort required to discover new and efficient catalysts for the synthesis and functionalization of this compound, aligning with the principles of sustainable chemistry.
Table 3: Applications of Advanced Computational Methods
| Computational Technique | Application | Potential Insights for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular orbitals, electrostatic potential, and charge distribution. | Prediction of regioselectivity for nucleophilic and electrophilic substitution reactions. |
| Reaction Mechanism Modeling | Mapping potential energy surfaces, locating transition states, and calculating reaction barriers. | Elucidation of complex reaction pathways (e.g., VNS, ring transformations); rational optimization of reaction conditions. nih.gov |
| Catalyst Design | Modeling substrate-catalyst interactions and predicting catalytic cycles. | In-silico screening and rational design of novel, highly efficient, and selective catalysts for its synthesis and functionalization. |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling (4-Nitro-pyridin-2-YL)-acetonitrile in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of vapors, as acetonitrile derivatives release toxic HCN and NOx upon decomposition .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved masks) is required if vapor concentrations exceed 3% .
- Storage : Store in sealed containers in cool (<25°C), dry, and well-ventilated areas, away from oxidizers and acids .
- Spill Management : Use inert absorbents (e.g., sand) and avoid water jets to prevent dispersion .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the pyridine ring substitution pattern and nitrile group presence. Compare peaks with DFT-predicted chemical shifts .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles, particularly the nitro group orientation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and nitro group retention during synthesis .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis of this compound derivatives?
- Methodological Answer :
- Reaction Optimization : Employ a factorial design (e.g., 2 full factorial) to test variables like temperature (80–120°C), solvent polarity (acetonitrile vs. DMF), and catalyst loading. Central composite designs help identify nonlinear effects .
- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol-water mixtures to isolate high-purity products .
- Yield Improvement : Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity at the pyridine C-2 position, facilitating nucleophilic substitution with acetonitrile .
Q. How do computational methods like DFT elucidate the reactivity of this compound in cycloaddition reactions?
- Methodological Answer :
- Electronic Structure Analysis : Calculate HOMO-LUMO gaps using Gaussian09 at the B3LYP/6-31G(d) level to predict sites for electrophilic/nucleophilic attacks. The nitro group lowers LUMO energy, enhancing reactivity toward dienophiles .
- Transition State Modeling : Use QM/MM hybrid methods to simulate [3+2] cycloadditions, identifying steric effects from the pyridine ring .
- Solvent Effects : Apply COSMO-RS to model solvation free energies in acetonitrile, correlating polarity with reaction rates .
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Methodological Answer :
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water, gradient elution) to resolve nitro-degradation products. Charged aerosol detection improves sensitivity for non-UV-active impurities .
- GC-FID Optimization : Adjust injector temperature (220–250°C) and carrier gas flow rate (1.2–1.5 mL/min He) to minimize peak tailing. Validate method robustness via Youden’s ruggedness test .
- Limit of Detection (LOD) : Achieve sub-ppm detection via solid-phase microextraction (SPME) coupled with GC-MS, targeting HCN and NOx byproducts .
Critical Analysis of Contradictions
- Solubility in Water : While acetonitrile is fully miscible with water , the nitro group in this compound reduces hydrophilicity, requiring solvent blends (e.g., acetonitrile:water 60:40) for HPLC analysis .
- Thermal Stability : Decomposition at 524°C is reported for acetonitrile , but the nitro substituent may lower this threshold, necessitating TGA analysis under inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
